![molecular formula C16H16N4O2S B2875811 N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzenesulfonamide CAS No. 2097923-51-6](/img/structure/B2875811.png)

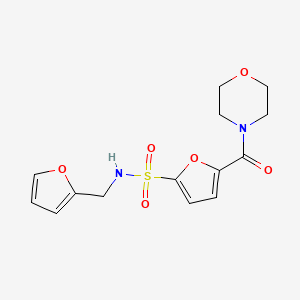

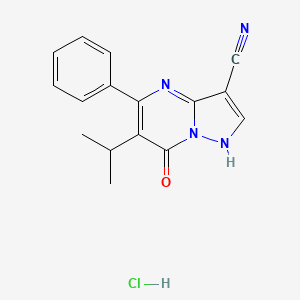

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzenesulfonamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H .

Aplicaciones Científicas De Investigación

Kinase Inhibition and Therapeutic Effects

A study highlighted the design of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as selective inhibitors of the Leucine-Zipper and Sterile-α Motif Kinase (ZAK). These inhibitors demonstrated significant efficacy in suppressing ZAK kinase activity and its downstream signals, offering therapeutic potential against cardiac hypertrophy in a hypertensive rat model (Chang et al., 2017).

Catalysis

Research on the catalytic application of sulfonamide derivatives revealed the use of Cp*Ir(pyridinesulfonamide)Cl precatalysts for the base-free transfer hydrogenation of ketones. This catalytic process is notable for its efficiency and the ability to proceed without the need for dried and degassed substrates or basic additives (Ruff et al., 2016).

Antimicrobial and Anticancer Activities

Several studies have synthesized and evaluated sulfonamide derivatives for their antimicrobial and anticancer activities. For instance, novel N-(guanidinyl)benzenesulfonamides showed promising activity against breast cancer cell lines (Ghorab et al., 2014). Additionally, sulfonamide analogs were developed for wound healing applications, demonstrating antibacterial and anti-inflammatory properties, and enhancing wound healing capabilities in vivo (Elsayed et al., 2020).

Molecular and Supramolecular Structures

The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of sulfonamides have been reported, providing insight into their structural characteristics and potential for metal coordination (Jacobs et al., 2013).

Herbicidal Activity

Investigations into the herbicidal activity of sulfonamide derivatives, such as N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, have shown post-emergence activity on dicotyledonous weed species, indicating their potential as herbicides (Eussen et al., 1990).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target enzymes like acetylcholinesterase (ache) , which plays a crucial role in the nervous system of both vertebrates and invertebrates by hydrolyzing acetylcholine .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit the activity of ache , affecting normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

Similar compounds have been known to affect pathways related to oxidative stress . Overexpression of reactive oxygen species (ROS) can lead to oxidative damage, affecting different cellular components negatively .

Result of Action

Similar compounds have been known to exhibit various pharmacological activities, including antiviral, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Propiedades

IUPAC Name |

N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c21-23(22,16-6-2-1-3-7-16)19-9-10-20-13-15(12-18-20)14-5-4-8-17-11-14/h1-8,11-13,19H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUFAMMOMXVHRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/no-structure.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2875729.png)

![5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2875730.png)

![N-(4-fluorophenyl)-3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide](/img/structure/B2875732.png)

![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2875734.png)

![2-[(6-Fluoropyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2875739.png)

![1-Methyl-3-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2875743.png)

![N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-N-(2-methoxy-1-methylethyl)acetamide](/img/structure/B2875746.png)

![N-(2-methoxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2875751.png)